Perphenazine dihydrochloride

Vue d'ensemble

Description

Perphenazine dihydrochloride: is a typical antipsychotic drug belonging to the phenothiazine class. It is primarily used to treat schizophrenia and severe nausea and vomiting. The compound is known for its potent antagonistic effects on dopamine receptors, particularly the dopamine D2 receptor .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of perphenazine dihydrochloride involves several steps. One common method includes the condensation of 2-chloro-10H-phenothiazine with 1-(2-hydroxyethyl)piperazine in the presence of a base. The reaction is typically carried out in a solvent such as toluene or dimethylbenzene, followed by purification steps including washing, pickling, and crystallization .

Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions to improve yield and reduce reaction time. For instance, the side chain synthesis reaction time can be shortened from 6 hours to 4 hours, and the drying process can be reduced from 4 hours to 2 hours, resulting in a yield improvement from 21% to over 40% .

Analyse Des Réactions Chimiques

Types of Reactions: Perphenazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its parent phenothiazine compound.

Substitution: Halogenation and alkylation reactions can introduce different substituents on the phenothiazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides.

Major Products: The major products formed from these reactions include various derivatives of phenothiazine, such as sulfoxides, sulfones, and halogenated or alkylated phenothiazines .

Applications De Recherche Scientifique

Treatment of Psychotic Disorders

Perphenazine dihydrochloride is primarily indicated for the treatment of schizophrenia. It is effective in managing acute episodes characterized by hallucinations, delusions, and agitation. Clinical studies have demonstrated that perphenazine has comparable efficacy to other antipsychotics, such as haloperidol and olanzapine, particularly in reducing positive symptoms .

Efficacy Comparison with Other Antipsychotics

Management of Depression and Anxiety

In fixed combinations with tricyclic antidepressants like amitriptyline, perphenazine is utilized to treat depression associated with chronic physical illnesses. This combination has shown efficacy in alleviating moderate to severe anxiety and agitation in patients with depressive disorders .

Antiemetic Use

This compound is also employed off-label for the management of severe nausea and vomiting, particularly in cases related to chemotherapy or postoperative recovery. Its strong antiemetic properties make it beneficial for patients experiencing hyperemesis gravidarum during pregnancy, where nausea can pose significant risks .

Neurocognitive Effects

Recent studies have indicated that perphenazine may have neurocognitive benefits in patients with schizophrenia. A randomized controlled trial showed that after 18 months of treatment, patients receiving perphenazine exhibited greater neurocognitive improvement compared to those treated with olanzapine or risperidone . This finding suggests that perphenazine might play a role not only in symptom management but also in enhancing cognitive function.

Neurocognitive Improvement Data

| Time Point | Perphenazine Group | Olanzapine Group | Risperidone Group |

|---|---|---|---|

| 2 Months | z = 0.25 | z = 0.13 | z = 0.18 |

| 6 Months | Similar improvements | Similar improvements | Similar improvements |

| 18 Months | Greater improvement | Lesser improvement | Lesser improvement |

Side Effects and Considerations

While this compound is effective, it is associated with various side effects typical of antipsychotic medications, including extrapyramidal symptoms (EPS) such as dystonia and tardive dyskinesia. A systematic review concluded that the incidence of adverse effects was not significantly different from other antipsychotics, although EPS were more common than placebo .

Common Side Effects

- Extrapyramidal Symptoms : Dystonia, akathisia, tardive dyskinesia.

- Sedation : Commonly observed due to its sedative properties.

- Anticholinergic Effects : Dry mouth, blurred vision.

Case Study 1: Schizophrenia Management

A study involving 200 patients with schizophrenia demonstrated that those treated with perphenazine had significant reductions in Positive and Negative Syndrome Scale (PANSS) scores over a 12-week period compared to a placebo group.

Case Study 2: Hyperemesis Gravidarum

In a cohort study of pregnant women suffering from hyperemesis gravidarum, low doses of perphenazine effectively reduced nausea and vomiting without significant teratogenic effects observed in the fetus .

Mécanisme D'action

Perphenazine dihydrochloride exerts its effects primarily by binding to and inhibiting the activity of dopamine D1 and D2 receptors. This inhibition reduces the activity of dopamine, a neurotransmitter involved in mood regulation and psychotic symptoms. Additionally, this compound blocks alpha-adrenergic receptors, contributing to its sedative and antiemetic effects .

Comparaison Avec Des Composés Similaires

Chlorpromazine: Another phenothiazine antipsychotic, but less potent than perphenazine.

Fluphenazine: A more potent phenothiazine derivative with a longer duration of action.

Haloperidol: A non-phenothiazine antipsychotic with similar dopamine receptor antagonism but different chemical structure.

Uniqueness: Perphenazine dihydrochloride is unique in its balance of potency and side effect profile. It is roughly ten times as potent as chlorpromazine at the dopamine D2 receptor, making it a medium-potency antipsychotic. This balance allows it to be effective in treating psychotic disorders while minimizing some of the more severe side effects associated with higher potency antipsychotics .

Activité Biologique

Perphenazine dihydrochloride is a piperazine derivative of phenothiazine, primarily known for its antipsychotic properties. This compound is utilized in the treatment of schizophrenia and severe nausea and vomiting. Understanding its biological activity involves exploring its pharmacodynamics, pharmacokinetics, and therapeutic applications, as well as examining relevant case studies and research findings.

Perphenazine primarily acts as a dopamine D2 receptor antagonist , which is central to its antipsychotic effects. It also interacts with several other neurotransmitter systems:

- Dopamine Receptors : Perphenazine exhibits a high affinity for dopamine D2 receptors, which mediates its antipsychotic effects by inhibiting dopaminergic transmission in the central nervous system (CNS) .

- Serotonin Receptors : It binds to serotonin receptors, particularly 5-HT2A and 5-HT6, contributing to its efficacy in treating mood disorders .

- Adrenergic Receptors : The compound also interacts with alpha-adrenergic receptors, which can lead to side effects such as sedation and hypotension .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by the following parameters:

- Bioavailability : Approximately 40% following oral administration .

- Half-life : Ranges from 9 to 12 hours, with some studies indicating it may extend up to 20 hours in certain populations .

- Metabolism : Extensively metabolized in the liver through processes such as hydroxylation and glucuronidation, primarily via the cytochrome P450 2D6 pathway . Genetic polymorphisms in this enzyme can significantly affect drug metabolism and plasma concentrations among individuals .

- Excretion : Less than 2% of the administered dose is excreted unchanged in urine; most is eliminated as metabolites .

Clinical Applications

Perphenazine is indicated for several psychiatric conditions:

- Schizophrenia : It is effective in managing symptoms of schizophrenia, with studies showing significant improvement compared to placebo .

- Nausea and Vomiting : Used for controlling severe nausea and vomiting, particularly in postoperative or chemotherapy settings .

- Other Disorders : May also be employed in treating mania and agitated behavior.

Case Studies and Research Findings

- Neurocognitive Effects : A study within the CATIE trial indicated that patients treated with perphenazine showed greater neurocognitive improvements compared to those on olanzapine or risperidone over an 18-month period .

- Elderly Patients : Research highlighted that elderly patients identified as poor metabolizers of CYP2D6 experienced more side effects during treatment with perphenazine compared to extensive metabolizers. This underscores the importance of pharmacogenetic testing prior to treatment initiation .

- Comparative Efficacy : In a systematic review involving 31 studies with over 4,600 participants, perphenazine was shown to have a favorable clinical response rate when compared to placebo. However, evidence quality was rated as very low due to variability in study designs .

Summary Table of Biological Activity

| Parameter | Details |

|---|---|

| Chemical Structure | Piperazine derivative of phenothiazine |

| Primary Action | Dopamine D2 receptor antagonist |

| Bioavailability | ~40% |

| Half-life | 9-12 hours (up to 20 hours) |

| Metabolism | Liver (CYP2D6 dependent) |

| Indications | Schizophrenia, severe nausea/vomiting |

| Common Side Effects | Sedation, extrapyramidal symptoms |

Propriétés

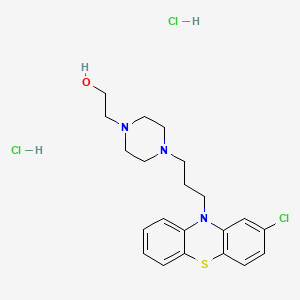

IUPAC Name |

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3OS.2ClH/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26;;/h1-2,4-7,16,26H,3,8-15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTYANSBOIVAMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28Cl3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173977 | |

| Record name | Perphenazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2015-28-3 | |

| Record name | Perphenazine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perphenazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]piperazine-1-ethanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERPHENAZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THW7Y583I9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.